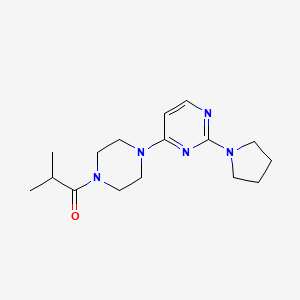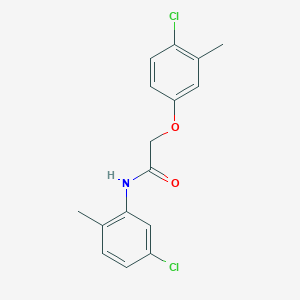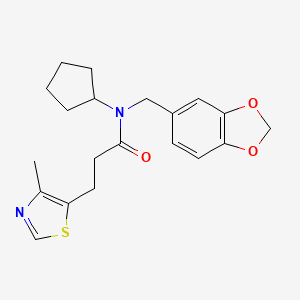![molecular formula C15H12ClN5O B5592316 3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5592316.png)
3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPHD and is known to exhibit various biochemical and physiological effects. In We will also discuss the scientific research applications of CPHD and list future directions for further research.
Applications De Recherche Scientifique
CPHD has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it a promising compound for further investigation. Some of the scientific research applications of CPHD include:
1. Anti-inflammatory activity: CPHD has been shown to exhibit anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines.
2. Anticancer activity: CPHD has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
3. Antioxidant activity: CPHD has been shown to exhibit antioxidant activity by scavenging free radicals.
Mécanisme D'action
The mechanism of action of CPHD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CPHD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
CPHD has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, CPHD has been shown to scavenge free radicals and inhibit lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
CPHD has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It exhibits various biochemical and physiological effects, making it a promising compound for further investigation. However, there are also some limitations to using CPHD in laboratory experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for further research on CPHD. Some possible areas of investigation include:
1. Elucidating the mechanism of action of CPHD: Further studies are needed to fully understand how CPHD inhibits the activity of enzymes and signaling pathways.
2. Investigating the potential therapeutic applications of CPHD: CPHD has shown promise as a potential anti-inflammatory and anticancer agent. Further studies are needed to investigate its potential therapeutic applications.
3. Developing new derivatives of CPHD: Derivatives of CPHD may exhibit improved solubility and bioactivity, making them more useful for laboratory experiments and potential therapeutic applications.
Conclusion
In conclusion, CPHD is a promising compound for scientific research due to its various biochemical and physiological effects. Its synthesis method is relatively simple, and it exhibits potential applications in anti-inflammatory and anticancer research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CPHD involves the reaction of 3-amino-1-phenyl-1H-pyrazole-4,5-dione with 4-chlorobenzaldehyde hydrazone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization techniques.
Propriétés
IUPAC Name |
5-amino-4-[(4-chlorophenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-10-6-8-11(9-7-10)18-19-13-14(17)20-21(15(13)22)12-4-2-1-3-5-12/h1-9,20H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHCMPBSETUIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)N)N=NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5592234.png)


![4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5592260.png)
![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)
![[(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid](/img/structure/B5592297.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5592303.png)

![4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5592309.png)
![2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5592312.png)
![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)
![6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5592333.png)
![methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5592334.png)